molecular formula C11H18ClNO B3064990 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride CAS No. 27465-53-8

4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride

Cat. No.: B3064990
CAS No.: 27465-53-8
M. Wt: 215.72 g/mol
InChI Key: DDFKODAFZRBBOK-UHFFFAOYSA-N
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Description

4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride is a chemical compound with the molecular formula C₁₀H₁₅NO·HCl. It is a derivative of ephedrine and is known for its stimulant properties. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with benzene or benzene derivatives.

  • Alkylation: The benzene ring is alkylated to introduce the 4-methyl group.

  • Amination: The alkylated benzene undergoes amination to introduce the 1-(methylamino)ethyl group.

  • Reduction: The intermediate compound is then reduced to form the benzenemethanol derivative.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can replace one of the functional groups with another group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.

Major Products Formed:

  • Oxidation Products: 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenecarboxylic acid

  • Reduction Products: 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol

  • Substitution Products: Various halogenated derivatives

Scientific Research Applications

4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride is used in various scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

  • Biology: It is used in biological studies to investigate the effects of stimulant compounds on biological systems.

  • Medicine: It is used in pharmaceutical research to develop new drugs with stimulant properties.

  • Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride is similar to other ephedrine derivatives, such as pseudoephedrine and norephedrine. it is unique in its specific chemical structure and its stimulant properties. The compound's uniqueness lies in its ability to provide a more potent and longer-lasting stimulant effect compared to other similar compounds.

Comparison with Similar Compounds

  • Pseudoephedrine

  • Norephedrine

  • Ephedrine

  • Methamphetamine

Properties

IUPAC Name

2-(methylamino)-1-(4-methylphenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-4-6-10(7-5-8)11(13)9(2)12-3;/h4-7,9,11-13H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFKODAFZRBBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)NC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27465-53-8
Record name 4-Methyl-α-[1-(methylamino)ethyl]benzenemethanol hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27465-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 27465-53-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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